REACTION_SMILES
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[CH3:22][OH:23].[OH:6][c:7]1[c:8]([C:9](=[O:10])[OH:11])[cH:12][cH:13][cH:14][c:15]1-[c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[OH:6][c:7]1[c:8]([C:9](=[O:10])[O:11][CH3:22])[cH:12][cH:13][cH:14][c:15]1-[c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(-c2ccccc2)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(-c2ccccc2)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |